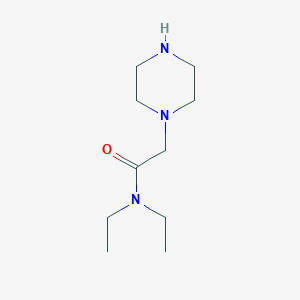

N,N-Diethyl-2-(piperazin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a chemical compound that serves as a core structure for various derivatives with potential pharmacological applications. The derivatives of this compound have been synthesized and evaluated for their biological activities, including antipsychotic, anti-inflammatory, inotropic, antihypertensive, antitumor, antimicrobial, and enzyme inhibitory effects . These studies have led to the discovery of compounds with promising activities in different therapeutic areas.

Synthesis Analysis

The synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives typically involves a two-step chemical process. Initially, different amino benzothiazoles or other related compounds are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base . Some derivatives have been synthesized using microwave irradiation techniques or conventional synthesis methods, and their structures have been confirmed by spectral data such as IR, 1H NMR, and MS . The purity of these compounds is ascertained by microanalysis, ensuring the reliability of pharmacological evaluations.

Molecular Structure Analysis

The molecular structure of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives is characterized by the presence of a piperazine ring attached to an acetamide group, with various substitutions on the piperazine nitrogen or the phenyl ring. These structural modifications are crucial for the biological activity of the compounds, as they can influence the binding affinity to different receptors or enzymes . The structure-affinity relationships have been explored to determine the features responsible for receptor affinity, particularly for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors .

Chemical Reactions Analysis

The chemical reactivity of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives is influenced by the substituents on the piperazine ring and the acetamide moiety. These compounds can undergo further chemical modifications, such as N-acylation, to obtain derivatives with varied biological activities . The introduction of planar phenyl substituents or adamantyl groups has been shown to affect the inhibitory activity against enzymes like aspartate transcarbamoylase and T-type calcium channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The compounds' ability to cross the blood-brain barrier and their potential for central nervous system activity have been assessed through descriptor-based similarity studies, comparing them with standard antipsychotics .

Wissenschaftliche Forschungsanwendungen

Memory Enhancement

A study conducted by Li Ming-zhu (2008) focused on synthesizing a compound related to N,N-Diethyl-2-(piperazin-1-yl)acetamide and studying its effects on memory in mice. The results indicated that this compound could enhance memory capabilities in mice (Li Ming-zhu, 2008).

Antimicrobial and Anthelmintic Activity

Khan et al. (2019) synthesized and characterized derivatives of N,N-Diethyl-2-(piperazin-1-yl)acetamide, demonstrating significant antibacterial, antifungal, and anthelmintic activities. These compounds were also noted for their potential in fingerprint detection (Khan et al., 2019).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) identified a derivative of N,N-Diethyl-2-(piperazin-1-yl)acetamide as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound showed promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Acetylcholinesterase Inhibitors

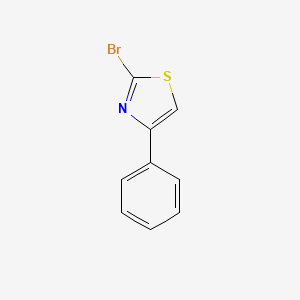

Yurttaş et al. (2013) synthesized thiazole-piperazine derivatives related to N,N-Diethyl-2-(piperazin-1-yl)acetamide and evaluated them as acetylcholinesterase inhibitors. These compounds showed significant inhibition rates, suggesting their potential use in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

Anticancer Activity

Research by Mehta et al. (2019) on derivatives of N,N-Diethyl-2-(piperazin-1-yl)acetamide showed significant anticancer activities against various cell lines. These compounds were also assessed for their potential in molecular docking, suggesting their use in drug design for cancer treatment (Mehta et al., 2019).

T-Type Calcium Channel Inhibition

Giordanetto et al. (2011) discovered a derivative of N,N-Diethyl-2-(piperazin-1-yl)acetamide as an inhibitor of T-type calcium channels. This compound showed potential for antihypertensive effects in rats (Giordanetto et al., 2011).

Eigenschaften

IUPAC Name |

N,N-diethyl-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-13(4-2)10(14)9-12-7-5-11-6-8-12/h11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIGZCNEFCPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427938 |

Source

|

| Record name | N,N-Diethyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-2-(piperazin-1-yl)acetamide | |

CAS RN |

40004-14-6 |

Source

|

| Record name | N,N-Diethyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)